3-(3-Fluorophenyl)-6-[(3-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Description
Propriétés
IUPAC Name |
3-(3-fluorophenyl)-6-[(3-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN6O3/c18-12-4-2-5-13(8-12)23-16-15(20-21-23)17(25)22(10-19-16)9-11-3-1-6-14(7-11)24(26)27/h1-8,10H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPHBVBBGUPOTLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=NC3=C(C2=O)N=NN3C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)-6-[(3-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-fluorobenzylamine with 3-nitrobenzaldehyde to form an intermediate Schiff base, which is then cyclized with a suitable triazole precursor under acidic or basic conditions to yield the desired triazolopyrimidine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Fluorophenyl)-6-[(3-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under hydrogenation conditions.
Reduction: The compound can be oxidized to form corresponding oxides.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Reduction: 3-(3-Aminophenyl)-6-[(3-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one.
Oxidation: 3-(3-Fluorophenyl)-6-[(3-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one oxide.
Substitution: 3-(3-Substituted phenyl)-6-[(3-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Explored for its anti-cancer properties, showing efficacy against certain cancer cell lines.
Industry: Utilized in the development of new materials with specific electronic properties.
Mécanisme D'action
The mechanism of action of 3-(3-Fluorophenyl)-6-[(3-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways involved in cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Key Observations :
Antifungal Derivatives (Thiazolo[4,5-d]pyrimidines)
Compounds like N-[2-(2,4-difluorophenyl)-2-hydroxypropyl]-3-(4-fluorophenyl)-2-thioxo-thiazolo[4,5-d]pyrimidin-7-one (III in ) exhibit antifungal activity via triazole-thiazole hybridization. The target compound lacks a thioxo group but shares fluorophenyl motifs, suggesting possible overlapping mechanisms .
Anticancer Glycosides
Triazolopyrimidines with glycosylthio groups (e.g., 3-(4-Methoxybenzyl)-5-(glucosylthio)-triazolo[4,5-d]pyrimidin-7-one ) demonstrate cytotoxicity against MCF-7 cells. The target compound’s nitro group may confer distinct redox properties, influencing oxidative stress pathways .
Physicochemical and Pharmacokinetic Considerations
Activité Biologique
3-(3-Fluorophenyl)-6-[(3-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound belonging to the class of triazolopyrimidines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- IUPAC Name : 3-(3-fluorophenyl)-6-[(3-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
- Molecular Formula : C17H14FN5O3
- Molecular Weight : 353.33 g/mol
Anticancer Properties
Research indicates that 3-(3-Fluorophenyl)-6-[(3-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one exhibits significant anticancer activity. For instance, in vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines:
The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of specific signaling pathways crucial for cancer cell survival.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown potential anti-inflammatory effects. Studies suggest that it may inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
Antimicrobial Activity
The antimicrobial activity of 3-(3-Fluorophenyl)-6-[(3-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one has also been explored. Preliminary data indicate that it may possess efficacy against various bacterial strains, although further studies are required to establish its full spectrum of antimicrobial activity.
Case Studies and Research Findings
- Anticancer Activity in MCF-7 Cells : A study evaluated the compound's effect on MCF-7 breast cancer cells, revealing an IC50 value of 18.36 μM. This study highlighted its potential as a chemotherapeutic agent compared to established drugs like Tamoxifen, which had an IC50 of 23.31 μM .
- Mechanistic Insights : Molecular docking studies have suggested that the compound interacts with key proteins involved in cancer progression, such as VEGFR-2 and EGFR. These interactions may explain its inhibitory effects on tumor growth and angiogenesis .
- Safety Profile : Toxicity assessments have been conducted using non-cancerous cell lines to evaluate selectivity. The results indicated that while the compound is effective against cancer cells, it exhibits lower toxicity towards normal cells, suggesting a favorable safety profile for further development .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the multi-step synthesis of 3-(3-Fluorophenyl)-6-[(3-nitrophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one?
- Methodology : Begin with precursor selection for the triazolo[4,5-d]pyrimidin-7-one core. Cyclization steps require precise control of temperature and catalysts (e.g., sulfur/nitrogen sources, as in thiadiazole synthesis ). Monitor intermediates via TLC or HPLC. Optimize reaction times to avoid side products like nitro-group reduction or fluorophenyl dehalogenation.
Q. Which analytical techniques are most effective for confirming the structure of this compound?
- Methodology : Use single-crystal X-ray diffraction for absolute conformation validation, as demonstrated in triazolo-pyrimidinone analogs . Complement with /-NMR to verify substituent integration (e.g., fluorophenyl and nitrophenylmethyl groups) and mass spectrometry for molecular weight confirmation.
Q. How can researchers design in vitro assays to evaluate the biological activity of this compound?
- Methodology : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates. For antimicrobial studies, employ microbroth dilution (CLSI guidelines) with Gram-positive/-negative strains. Include cytotoxicity controls (e.g., MTT assay on HEK293 cells) to distinguish specific activity from general toxicity .
Advanced Research Questions
Q. How should researchers address contradictory data in pharmacological studies (e.g., varying IC50 values across assays)?
- Methodology : Re-evaluate assay conditions (pH, solvent purity, temperature) and compound stability (e.g., nitro-group susceptibility to light). Use orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to confirm activity. Cross-reference crystallographic data (e.g., torsion angles in triazolo-pyrimidinones ) to assess conformational impacts on bioactivity.
Q. What computational strategies can predict the compound’s interaction with biological targets?
- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using the compound’s 3D structure (from X-ray data ) and target protein PDB files. Account for fluorine’s electronegativity and nitro-group steric effects. Validate with MD simulations to assess binding stability .
Q. How can environmental fate studies be designed to evaluate the compound’s ecotoxicological risks?
- Methodology : Follow OECD guidelines for biodegradation (OECD 301) and bioaccumulation (OECD 305). Use HPLC-MS to track degradation products in simulated aquatic systems. Assess toxicity on model organisms (Daphnia magna, zebrafish) via LC50/EC50 determination, referencing protocols from long-term environmental projects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
